4-Bromo-3-(cyclopentyloxy)aniline
Description
4-Bromo-3-(cyclopentyloxy)aniline (C₁₁H₁₄BrNO) is a substituted aniline derivative featuring a bromine atom at the para position and a cyclopentyloxy group at the meta position relative to the amino group (Fig. 1). The bromine atom enhances electrophilic substitution reactivity, while the cyclopentyloxy group introduces steric bulk and modulates electronic properties. This compound is synthesized via halogenation of 3-(cyclopentyloxy)aniline, often using bromine or N-bromosuccinimide (NBS) under controlled conditions . Its applications span pharmaceutical intermediates, organic synthesis, and materials science due to its versatility in further functionalization.
Properties
IUPAC Name |
4-bromo-3-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFKCDRMSPITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopentyloxy)aniline typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group.
Cyclopentyloxy Substitution: The amine group is then reacted with cyclopentanol under suitable conditions to introduce the cyclopentyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(cyclopentyloxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopentyloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The table below highlights critical differences between 4-Bromo-3-(cyclopentyloxy)aniline and its analogs:
Biological Activity
4-Bromo-3-(cyclopentyloxy)aniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Overview
This compound is characterized by the presence of a bromine atom at the 4-position and a cyclopentyloxy group at the 3-position of the aniline ring. This structure contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances lipophilicity, while the cyclopentyloxy group may influence binding affinity and selectivity for biological targets. The compound's mechanism of action can involve:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses.
Antiviral Activity
Recent studies have demonstrated that derivatives of aniline compounds exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). For instance, derivatives with similar structures reported half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potential antiviral efficacy .
Antibacterial Activity
Research has also focused on the antibacterial properties of aniline derivatives. A study evaluated various substituted anilines against bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). Compounds with aryl substitutions exhibited notable activity, with inhibition zones comparable to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | 24 |
| Similar Derivative | Pseudomonas aeruginosa | 22 | 24 |
| Another Derivative | Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, certain aniline derivatives have shown potent cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. IC50 values were reported in the nanomolar range, suggesting strong anticancer activity .
Case Studies
- Antiviral Study : A study on substituted anilines demonstrated that modifications significantly impacted their antiviral efficacy against DENV2. The mechanism was linked to reduced intracellular production of viral proteins .
- Antibacterial Evaluation : Another research project tested several aniline derivatives against antibiotic-resistant strains of E. coli. The results indicated that specific structural modifications enhanced antibacterial potency significantly compared to traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
